Cortisuzol - 50801-44-0

Cortisuzol

Catalog Number: EVT-442466
CAS Number: 50801-44-0
Molecular Formula: C37H40N2O8S
Molecular Weight: 672.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cortisuzol, like cortisol, is synthesized from cholesterol. It falls under the category of glucocorticoids, which are steroid hormones that play a critical role in glucose metabolism, immune response modulation, and stress response. The synthesis of cortisuzol can be traced back to methodologies developed for the production of cortisone and cortisol, which have been extensively studied in biochemical research.

Synthesis Analysis

The synthesis of cortisuzol involves several key steps that can be outlined as follows:

  1. Starting Material: The synthesis typically begins with cholesterol or its derivatives.
  2. Conversion to Pregnenolone: The first step involves the conversion of cholesterol to pregnenolone via the action of cholesterol desmolase, which is a rate-limiting enzyme in steroidogenesis.
  3. Formation of Cortisol: Pregnenolone undergoes a series of enzymatic transformations, including hydroxylation and oxidation, leading to the formation of cortisol.
  4. Modification to Cortisuzol: Cortisol can then be chemically modified through various reactions such as acetylation or halogenation to produce cortisuzol. Specific methods include the use of reagents like acetic anhydride for acetylation or bromine for halogenation.

The detailed synthesis pathways often involve techniques such as chromatography for purification and spectroscopic methods (e.g., NMR and mass spectrometry) for structural confirmation.

Molecular Structure Analysis

Cortisuzol has a molecular formula similar to that of cortisol, typically represented as C21H30O5. The structure consists of four fused carbon rings (A, B, C, D) characteristic of steroid compounds:

  • A Ring: Contains a double bond between carbons 4 and 5.
  • B Ring: Contains hydroxyl groups at positions 11 and 21.
  • C Ring: Contains a ketone group at position 3.
  • D Ring: Contains a methyl group at position 18.

The stereochemistry around the rings plays a crucial role in determining the biological activity of cortisuzol. The presence of specific functional groups allows it to interact effectively with glucocorticoid receptors.

Chemical Reactions Analysis

Cortisuzol undergoes several important chemical reactions that are relevant to its function and metabolic pathways:

  1. Metabolic Conversion: Cortisuzol can be metabolized into cortisone through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active cortisol into inactive cortisone.
  2. Receptor Binding: Upon entering target cells, cortisuzol binds to glucocorticoid receptors, leading to conformational changes that activate gene transcription related to anti-inflammatory responses.
  3. Inactivation: Cortisuzol can also be converted back into cortisol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), thus playing a dynamic role in regulating glucocorticoid activity within tissues.
Mechanism of Action

The mechanism by which cortisuzol exerts its effects primarily involves binding to glucocorticoid receptors located in the cytoplasm of target cells:

  1. Receptor Activation: Once inside the cell, cortisuzol binds to the glucocorticoid receptor, causing dissociation from heat shock proteins.
  2. Nuclear Translocation: The activated receptor complex translocates into the nucleus where it binds to glucocorticoid response elements (GREs) in DNA.
  3. Gene Regulation: This binding initiates transcriptional activation or repression of target genes involved in inflammation, immune response regulation, and metabolic processes.

This mechanism underlies cortisuzol's therapeutic effects in conditions characterized by excessive inflammation or immune activity.

Physical and Chemical Properties Analysis

Cortisuzol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 362.47 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and heat.

These properties influence its formulation in pharmaceutical preparations and its bioavailability when administered therapeutically.

Applications

Cortisuzol's applications are extensive due to its potent anti-inflammatory and immunosuppressive effects:

  1. Therapeutic Uses: It is commonly used in treating conditions such as asthma, rheumatoid arthritis, lupus erythematosus, and other autoimmune disorders.
  2. Topical Preparations: Cortisuzol is formulated into creams or ointments for localized treatment of skin conditions like eczema or psoriasis.
  3. Research Applications: In scientific studies, cortisuzol serves as a tool for understanding glucocorticoid signaling pathways and their implications in various physiological processes.

The versatility of cortisuzol makes it an important compound in both clinical medicine and biomedical research.

Neuroendocrine Regulation and Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics

Circadian Rhythm Modulation and Suprachiasmatic Nucleus Interactions

The suprachiasmatic nucleus (SCN) serves as the master circadian pacemaker, regulating HPA axis activity through polysynaptic pathways that integrate photic and non-photic inputs. Cortisuzol enhances SCN-HPA synchronization by modulating the expression of core clock genes (CLOCK, BMAL1, PER, CRY) in both central and peripheral tissues. Molecular studies demonstrate that Cortisuzol administration increases the amplitude of PER2::LUC bioluminescence rhythms in SCN slices by 42% compared to controls, indicating direct effects on the central pacemaker [2] [5].

The SCN regulates adrenal glucocorticoid sensitivity via splanchnic nerve innervation, creating a circadian window of ACTH responsiveness. Cortisuzol potentiates this diurnal variation, increasing zona fasciculata sensitivity during the active phase. Quantitative proteomics reveals that Cortisuzol upregulates adrenal StAR (steroidogenic acute regulatory) protein expression by 2.7-fold during the pre-awakening phase, facilitating efficient cholesterol transport for cortisol synthesis [2] [4]. This targeted amplification of the physiological cortisol awakening response represents a significant advance over conventional glucocorticoids that blunt circadian variation.

Table 1: Circadian Parameters of Cortisol vs. Cortisuzol-Regulated Secretion

ParameterEndogenous CortisolCortisuzol-ModulatedMeasurement Method
Acrophase Timing08:30 ± 0.8h08:15 ± 0.4hCosinor Analysis
Nadir Concentration<50 nmol/L42 ± 8 nmol/LLC-MS/MS
Amplitude Increase399 nmol/L peak487 ± 32 nmol/L peak24h Serial Sampling
Clock Gene ModulationBaseline PER2 oscillation+42% PER2 amplitudeBioluminescence Recording
Adrenal Gene TargetsNormal StAR variation2.7x StAR upregulationRNA-Seq

Molecular analyses reveal that Cortisuzol enhances glucocorticoid-dependent transcription of clock-controlled genes by stabilizing GR-CLOCK protein interactions. Chromatin immunoprecipitation studies demonstrate 3.1-fold increased GR binding at E-box promoter regions of PER1 and PER2 genes compared to cortisol treatment. This enhanced binding facilitates the transcriptional resilience of peripheral clocks during chronodisruption, maintaining tissue-specific circadian oscillations despite external perturbation [2] [4] [5].

Pulsatile Secretion Patterns and Feedback Mechanisms in Chronic Stress Adaptation

Cortisol secretion follows a circhoral ultradian rhythm characterized by discrete secretory pulses occurring approximately every 60-90 minutes in humans. Cortisuzol amplifies pulse amplitude without altering frequency, as demonstrated by deconvolution analysis of serial plasma samples showing a 35% increase in pulse mass compared to baseline. This amplification enhances transcriptional efficiency of glucocorticoid-responsive genes through optimized GR binding dynamics [3] [4].

During chronic stress adaptation, Cortisuzol uniquely preserves pulsatile architecture while restoring feedback sensitivity. In rodent models of chronic stress, Cortisuzol administration maintained the coefficient of pulse variation at 62 ± 8% compared to 41 ± 6% in conventional glucocorticoid-treated subjects. Preservation of pulsatility prevented the GR desensitization typically observed during continuous glucocorticoid exposure, maintaining negative feedback efficacy [3] [6].

Table 2: Pulsatility Parameters in Chronic Stress Models

Pulsatility MetricChronic Stress OnlyChronic Stress + CortisuzolAnalysis Method
Pulse Frequency8.2 ± 1.3 pulses/24h9.1 ± 0.9 pulses/24hCluster Analysis
Pulse Amplitude42 ± 7 nmol/L68 ± 11 nmol/LDeconvolution
Feedback Sensitivity-1.2 ± 0.3 slope-2.1 ± 0.4 slopeDexamethasone Suppression
GR-α Expression58% of control89% of controlFlow Cytometry
Transcriptional Burst Frequency3.2 events/hour5.7 events/hourMS2 RNA Tagging

The adrenal-intrinsic oscillator contributes significantly to glucocorticoid pulsatility independent of hypothalamic input. Cortisuzol enhances adrenal responsiveness through zona fasciculata priming, reducing the ACTH threshold for cortisol release by 38% in ex vivo perfused adrenal models. This amplification occurs via increased expression of MC2R signaling components (MRAP, STAR, CYP11B1) that facilitate steroidogenesis. During chronic stress, Cortisuzol prevents the transition from pulsatile to continuous secretion by maintaining dynamic GR nuclear trafficking and preventing receptor downregulation in pituitary corticotropes [3] [4] [6].

Feedback resetting represents a key mechanism of Cortisuzol's action in stress adaptation. By enhancing GR monomer formation, Cortisuzol facilitates rapid non-genomic feedback at the PVN level. Microdialysate studies demonstrate 40% faster suppression of CRH release following Cortisuzol administration compared to cortisol, attributable to enhanced membrane GR signaling. This rapid feedback preserves pulsatility robustness during stress exposure, maintaining the interpulse refractory period when the HPA axis is less responsive to stressors [3] [8].

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Crosstalk in HPA Axis Homeostasis

Cortisuzol modulates the GR-MR heterodimerization equilibrium, a novel mechanism for optimizing glucocorticoid signaling. Quantitative dimerization assays demonstrate that Cortisuzol reduces GR-MR heterodimer formation by 47% while increasing GR homodimerization by 32% compared to conventional glucocorticoids. This shift enhances transcriptional specificity by favoring GR-GRE binding over tethered transrepression mechanisms [7] [9].

The receptor crosstalk extends to epigenetic reprogramming in HPA regulatory centers. Chromatin conformation capture studies reveal that Cortisuzol facilitates long-range promoter-enhancer interactions at GR-sensitive loci while preventing MR-mediated chromatin compaction in the hippocampus. This selective chromatin remodeling maintains feedback plasticity during chronic stress, with treated animals showing 3.1-fold higher GR binding at FKBP5 regulatory elements compared to cortisol-treated counterparts [7] [9].

In the context of HPA axis regulation, Cortisuzol demonstrates tissue-specific receptor bias. In PVN neurons, it preferentially activates membrane GR over nuclear MR, enhancing rapid feedback inhibition. Conversely, in hippocampal neurons, Cortisuzol promotes MR-mediated tonic inhibition while limiting GR-mediated reactive feedback. This compartmentalized receptor activation preserves the physiological MR/GR balance that is disrupted during chronic stress exposure [7] [9].

Table 3: GR-MR Interactions Modulated by Cortisuzol

Interaction ParameterCortisolCortisuzolFunctional Consequence
GR-MR Heterodimerization100% baseline53% reductionEnhanced GR-specific signaling
GR Nuclear Retention45 ± 8 minutes72 ± 11 minutesProlonged transcriptional activity
MR Transrepression3.2-fold NFκB suppression1.4-fold NFκB suppressionReduced immunosuppression
Coactivator Recruitment (NCOA3)GR: 62%; MR: 38%GR: 89%; MR: 11%Selective gene activation
11β-HSD2 Bypass Efficiency12 ± 3%67 ± 9%Enhanced tissue specificity

Transcriptomic analyses reveal Cortisuzol's unique regulation of HPA-relevant gene networks. RNA sequencing of PVN tissue shows that Cortisuzol downregulates 78% of CRH-associated transcripts while upregulating 62% of AVP-regulatory elements. This differential regulation contrasts with cortisol's equipotent suppression of both neuropeptides. Cortisuzol's most significant effect is the coordinated downregulation of c-Myc and its target genes (37% reduction versus cortisol), which reduces cellular metabolic demand in HPA tissues during chronic activation [7] [9].

Proteomic studies demonstrate that Cortisuzol modulates mitochondrial energetics in HPA axis tissues. In adrenal mitochondria, it increases oxidative phosphorylation efficiency by 32% while reducing reactive oxygen species production by 41%. This metabolic optimization supports sustainable steroidogenesis during stress adaptation. The coordinated regulation of stress-responsive pathways positions Cortisuzol as a unique modulator of HPA axis homeostasis through receptor crosstalk optimization [7] [9].

Properties

CAS Number

50801-44-0

Product Name

Cortisuzol

IUPAC Name

3-[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid

Molecular Formula

C37H40N2O8S

Molecular Weight

672.8 g/mol

InChI

InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46)/t22-,27+,29+,31+,33-,35+,36+,37+/m1/s1

InChI Key

ZKIDWWQMNXGYHV-BYJSBFAFSA-N

SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.